Neogliptin (Derived from Exo‑2‑Azabicyclo[2.2.1]heptane‑3‑carbonitrile) Is 2‑Fold More Potent Than Vildagliptin Against Human DPP‑4
Neogliptin (compound 12a), directly synthesized from (1R,3S,4S)‑exo‑2‑azabicyclo[2.2.1]heptane‑3‑carbonitrile, inhibits human recombinant DPP‑4 with an IC₅₀ of 16.8 ± 2.2 nM [1]. Under comparable assay conditions, vildagliptin exhibits an IC₅₀ of 34 nM and sitagliptin an IC₅₀ of 18 nM [2]. Neogliptin is therefore 2.0‑fold more potent than vildagliptin and numerically comparable to sitagliptin, while offering additional safety advantages described in the companion evidence items below [1].
| Evidence Dimension | DPP‑4 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Neogliptin (12a): IC₅₀ = 16.8 ± 2.2 nM |
| Comparator Or Baseline | Vildagliptin IC₅₀ = 34 nM; Sitagliptin IC₅₀ = 18 nM |
| Quantified Difference | 2.0‑fold more potent than vildagliptin; 1.07‑fold vs sitagliptin |
| Conditions | Human recombinant DPP‑4 enzyme assay |
Why This Matters
This quantifiable potency advantage positions neogliptin—and by extension the exo‑2‑azabicyclo[2.2.1]heptane‑3‑carbonitrile building block—as a superior starting point for DPP‑4 inhibitor development compared with vildagliptin‑derived scaffolds.
- [1] Maslov, I.O.; et al. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase‑4 (DPP‑4). Pharmaceuticals 2022, 15, 273. View Source
- [2] PMC Table 1. Mean IC₅₀ values (nmol/L) for human DPP‑4: Sitagliptin 18 (5.8), Vildagliptin 34 (7.7). Data derived from multiple published gliptin comparison studies. View Source
